molecular formula C31H43NO10 B1252114 Mesaconine 14-benzoate

Mesaconine 14-benzoate

Cat. No.: B1252114
M. Wt: 589.7 g/mol
InChI Key: PULWZCUZNRVAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5,7,8,14-Tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is a natural product found in Aconitum jaluense, Aconitum carmichaelii, and other organisms with data available.

Scientific Research Applications

Phenolic Glycoside Characterization

A study isolated a similar compound, a phenolic glycoside, from the bark of Symplocos racemosa. This compound was identified using spectral analysis and tested for its antipyretic activity. The study supports the potential medicinal use of such compounds in traditional medicine (Vijayabaskaran et al., 2010).

Methyl Rearrangement in Triazines

Research on 2,4,6-Trimethoxy-1,3,5-triazine, a compound with some structural similarities, showed unique thermal behavior and methyl rearrangement. This study highlights the significance of understanding the molecular behavior of complex compounds under different conditions (Handelsman-Benory et al., 2000).

Antioxidative and Anti-Inflammatory Aryl Polyketides

A similar complex aryl polyketide was isolated from the bivalve clam Paphia malabarica. This compound exhibited significant antioxidative and anti-inflammatory properties, indicating the potential of such compounds in developing natural functional food ingredients (Joy & Chakraborty, 2017).

Synthesis of Vitamin E Analogues

In the synthesis of vitamin E analogues, compounds with structural features similar to the queried compound were used as intermediates. This study demonstrates the utility of such complex compounds in synthesizing important vitamins (Scott et al., 1976).

Coleon B Tri-O-methyl Ether Synthesis

A study on the synthesis of Coleon B Tri-O-methyl Ether involved using compounds with similar structural features. This research provides insights into the synthesis of biologically active compounds (Matsumoto et al., 1984).

Properties

IUPAC Name

[5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43NO10/c1-32-13-28(14-38-2)17(33)11-18(39-3)30-16-12-29(36)25(42-27(35)15-9-7-6-8-10-15)19(16)31(37,24(34)26(29)41-5)20(23(30)32)21(40-4)22(28)30/h6-10,16-26,33-34,36-37H,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULWZCUZNRVAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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